Aspidospermidine-3-carboxylic acid, 4-(acetyloxy)-6,7-didehydro-3-hydroxy-16-methoxy-1-methyl-, methyl ester, (2beta,3beta,4beta,5alpha,12beta,19alpha)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Vindoline can be synthesized through various methods. One notable method involves the conversion of tabersonine to vindoline via a series of enzymatic reactions . The reaction sequence includes hydroxylation, O-methylation, and several other steps catalyzed by specific enzymes . Another method involves the use of metabolically engineered Saccharomyces cerevisiae to produce vindoline from tabersonine . This method employs CRISPR/Cas9 mediated multiplex genome integration technology to enhance the production yield .
Industrial Production Methods: Industrial production of vindoline often involves the cultivation of Catharanthus roseus and extraction of the alkaloid from the plant leaves . Additionally, biotechnological approaches using recombinant yeast cell factories have been explored to produce vindoline on a larger scale . These methods aim to overcome the limitations of low yield and high production costs associated with traditional extraction methods .
Chemical Reactions Analysis
Types of Reactions: Vindoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . For instance, the hydroxylation of tabersonine to form vindoline is a key step in its biosynthesis . Vindoline can also react with electrophiles such as benzoquinone to form adducts .
Common Reagents and Conditions: Common reagents used in the synthesis of vindoline include cytochrome P450 enzymes, O-methyltransferases, and other specific enzymes involved in the biosynthetic pathway . Conditions such as pH, temperature, and the presence of cofactors like S-Adenosyl-Methionine are crucial for optimizing the reactions .
Major Products Formed: The major product formed from the biosynthesis of vindoline is vinblastine, an important anticancer drug . Other products include various adducts formed through reactions with electrophiles .
Scientific Research Applications
Vindoline has a wide range of scientific research applications. In chemistry, it serves as a precursor for the synthesis of complex alkaloids . In biology and medicine, vindoline is studied for its anticancer properties and its role in the biosynthesis of vinblastine and vincristine . It has also been investigated for its potential to reduce hyperlipidemia and renal pathophysiology in experimental type 2 diabetes . Additionally, vindoline is used in biotechnological research to develop sustainable production methods for valuable alkaloids .
Mechanism of Action
Vindoline exerts its effects by acting as a precursor in the biosynthesis of vinblastine and vincristine . These compounds target microtubules in cancer cells, disrupting their dynamics and causing mitotic arrest and cell death . The molecular targets of vindoline include various enzymes involved in its biosynthetic pathway, such as cytochrome P450 enzymes and O-methyltransferases .
Comparison with Similar Compounds
Vindoline is structurally similar to other monoterpene indole alkaloids such as catharanthine . vindoline is unique in its role as a precursor for vinblastine and vincristine, which are widely used in cancer chemotherapy . Other similar compounds include vincristine, vinblastine, and vinorelbine, all of which share a common biosynthetic origin but differ in their specific chemical structures and therapeutic applications .
Properties
Molecular Formula |
C25H32N2O6 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C25H32N2O6/c1-6-23-10-7-12-27-13-11-24(19(23)27)17-9-8-16(31-4)14-18(17)26(3)20(24)25(30,22(29)32-5)21(23)33-15(2)28/h7-10,14,19-21,30H,6,11-13H2,1-5H3/t19-,20+,21+,23?,24+,25-/m0/s1 |
InChI Key |
CXBGOBGJHGGWIE-KKFURDAFSA-N |
SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C |
Isomeric SMILES |
CCC12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C |
Canonical SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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